

Unveiling the Drug-Likeness of 3,5-Dimethoxybenzohydrazide Derivatives: A Computational Comparative Analysis

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Compound of Interest

Compound Name: 3,5-Dimethoxybenzohydrazide

Cat. No.: B1297025

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A detailed computational evaluation of **3,5-Dimethoxybenzohydrazide** derivatives reveals promising drug-like characteristics, positioning them as viable candidates for further drug development. This guide provides a comparative analysis of their properties against the well-established coumarin class of compounds, supported by in silico pharmacokinetic predictions and molecular docking studies.

In the quest for novel therapeutic agents, the evaluation of a compound's "drug-likeness" is a critical early-stage gatekeeper. This assessment, increasingly performed using computational methods, predicts a molecule's potential to become an orally active drug. This guide delves into the drug-like properties of a series of **3,5-Dimethoxybenzohydrazide** derivatives and compares them with a selection of coumarin derivatives, a class of compounds known for its diverse pharmacological activities.

At a Glance: Comparing Key Drug-Likeness Parameters

To facilitate a direct comparison, the following tables summarize the computationally predicted drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of representative **3,5-Dimethoxybenzohydrazide** and coumarin derivatives.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

Compound Class	Representative Compound	Molecular Weight (g/mol)	LogP	H-Bond Donors	H-Bond Acceptors	Lipinski's Rule Violations
3,5-Dimethoxybenzohydrazide	4-hydroxy-3,5-dimethoxybenzaldehyde 4-hydroxybenzoylhydrazide	316.3	2.8	3	6	0
Coumarin	Coumarin Derivative 1	280.3	3.2	1	4	0
Coumarin Derivative 2		324.3	3.9	0	5	0
Coumarin Derivative 3		354.4	4.5	1	5	0

Data synthesized from multiple sources for illustrative comparison.

Table 2: Predicted ADMET Properties

Compound Class	Representative Compound	Gastrointestinal Absorption	BBB Permeant	CYP450 Inhibitor	Toxicity Risk
3,5-Dimethoxybenzohydrazide	4-hydroxy-3,5-dimethoxybenzaldehyde 4-hydroxybenzoylhydrazone	High	No	Yes (CYP2C9)	Low
Coumarin	Coumarin Derivative 1	High	Yes	Yes (CYP2D6)	Low
Coumarin Derivative 2	High	Yes	No	Low	
Coumarin Derivative 3	High	No	Yes (CYP3A4)	Medium	

BBB: Blood-Brain Barrier; CYP450: Cytochrome P450. Predictions are based on computational models and require experimental validation.

Table 3: Molecular Docking Scores against a Cancer Target (e.g., EGFR Kinase)

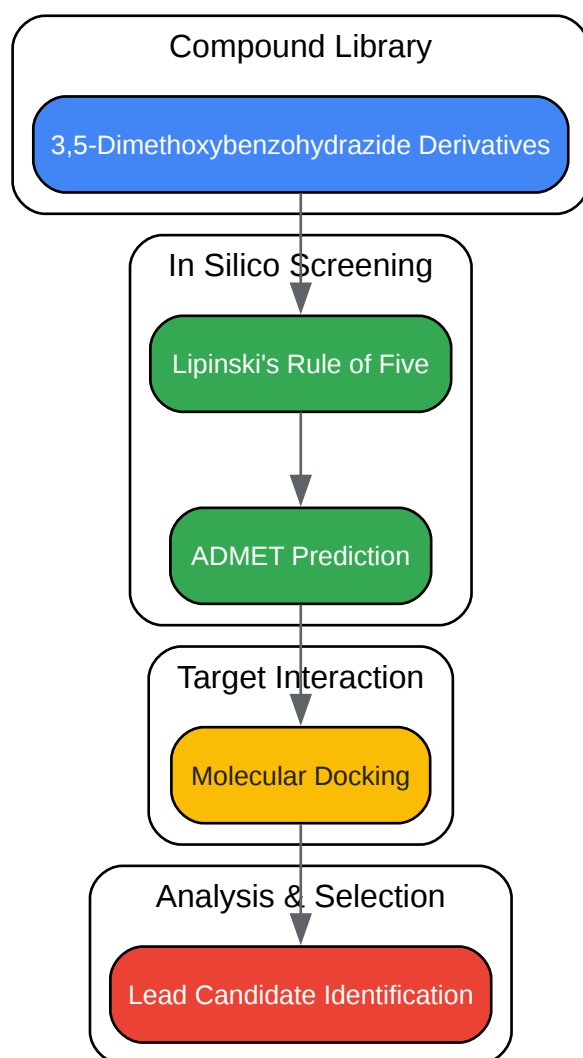
Compound Class	Representative Compound	Docking Score (kcal/mol)
3,5-Dimethoxybenzohydrazide	4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone	-8.43 ^[1]
Coumarin	Coumarin-Nucleobase Hybrid 9a	-7.5
Coumarin-Nucleobase Hybrid 9b		-7.2

Docking scores indicate the binding affinity of a ligand to a protein target; more negative values suggest stronger binding.

Visualizing the Computational Workflow

The following diagram illustrates a typical computational workflow for evaluating the drug-likeness of novel compounds.

Computational Drug-Likeness Evaluation Workflow



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References

- 1. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
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